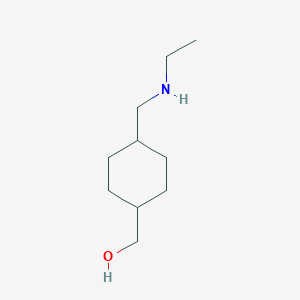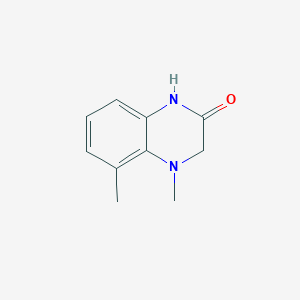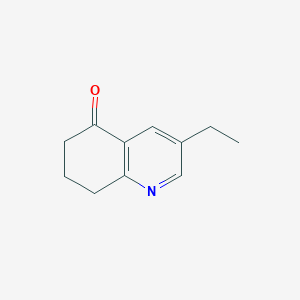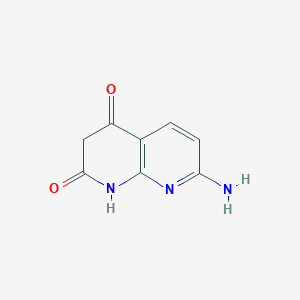![molecular formula C11H12N2 B11914363 1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
1,2,3,4-Tetrahydropyrimido[1,2-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydropyrimido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole can be achieved through various methods. One common approach involves the annulation of a pyrimidine ring to 2-aminoindoles. This method typically involves a three-component reaction combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. The reaction proceeds through a sequential combination of Sonogashira reaction with [3+3] cyclocondensation .
Another method involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes . These methods provide efficient routes to synthesize this compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydrosulfide, amines, and nitrovinyl derivatives are commonly employed.
Major Products
The major products formed from these reactions include oxo derivatives, tetrahydro derivatives, and various substituted pyrimidoindoles .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydropyrimido[1,2-a]indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes involved in cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl-1,2,3,4-Tetrahydropyrimido[1,6-a]indole
- 2,4,5,7-Tetramethyl-1,2,3,4-Tetrahydropyrimido[1,6-a]indole
Uniqueness
1,2,3,4-Tetrahydropyrimido[1,2-a]indole is unique due to its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydropyrimido[1,2-a]indole |
InChI |
InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11/h1-2,4-5,8,12H,3,6-7H2 |
Clé InChI |
LTTZCFVATZIRBL-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC3=CC=CC=C3N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


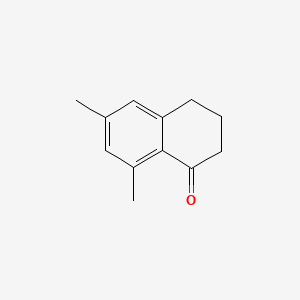
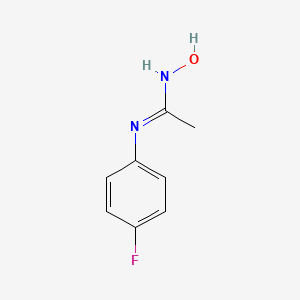
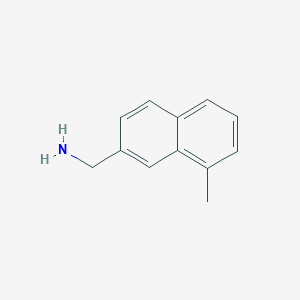
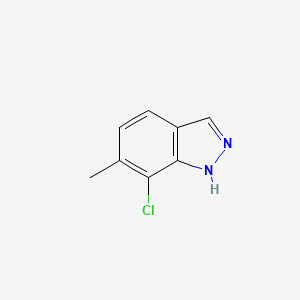
![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
